molecular formula C19H20N8 B3319852 Unii-rbw4B7AR7S CAS No. 1186102-55-5

Unii-rbw4B7AR7S

Cat. No.: B3319852
CAS No.: 1186102-55-5
M. Wt: 360.4 g/mol
InChI Key: WUHGDOYIJRDZCN-UHFFFAOYSA-N
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Description

Mechanism of Action

Mode of Action

It is under investigation in clinical trials .

Pharmacokinetics

. These properties are crucial for understanding the compound’s bioavailability and its overall effect in the body.

Result of Action

The molecular and cellular effects of Unii-rbw4B7AR7S’s action are currently under investigation. Clinical trials are being conducted to evaluate the efficacy and safety of this compound .

Chemical Reactions Analysis

Unii-rbw4B7AR7S undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The compound can also participate in substitution reactions with halogens and other nucleophiles. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Unii-rbw4B7AR7S has several scientific research applications, particularly in the fields of chemistry, biology, and medicine In chemistry, it is used as a building block for the synthesis of more complex moleculesIn medicine, it is being investigated for its potential therapeutic effects, including its ability to modulate specific molecular pathways. Additionally, the compound has industrial applications in the development of new materials and chemical processes.

Comparison with Similar Compounds

Unii-rbw4B7AR7S can be compared with other similar compounds, such as 1,3-benzenediacetonitrile derivatives and triazole-containing molecules. These compounds share similar structural features but differ in their specific functional groups and chemical properties. Similar compounds include 1,3-benzenediacetonitrile, bis(1H-1,2,4-triazol-1-yl)methyl derivatives, and other triazole-containing molecules .

Properties

IUPAC Name

2-[3-[bis(1,2,4-triazol-1-yl)methyl]-5-(2-cyanopropan-2-yl)phenyl]-2-methylpropanenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N8/c1-18(2,8-20)15-5-14(6-16(7-15)19(3,4)9-21)17(26-12-22-10-24-26)27-13-23-11-25-27/h5-7,10-13,17H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUHGDOYIJRDZCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C#N)C1=CC(=CC(=C1)C(N2C=NC=N2)N3C=NC=N3)C(C)(C)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1186102-55-5
Record name 5-(Bis(1H-1,2,4-triazol-1-yl)methyl)-alpha1,alpha1,alpha3,alpha3-tetramethyl-1,3-benzenediacetonitrile
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1186102555
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-(BIS(1H-1,2,4-TRIAZOL-1-YL)METHYL)-.ALPHA.1,.ALPHA.1,.ALPHA.3,.ALPHA.3-TETRAMETHYL-1,3-BENZENEDIACETONITRILE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RBW4B7AR7S
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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